molecular formula C9H8ClFO2 B025543 Methyl 2-(2-chloro-6-fluorophenyl)acetate CAS No. 103473-99-0

Methyl 2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B025543
CAS No.: 103473-99-0
M. Wt: 202.61 g/mol
InChI Key: PBWURASHXOJZGA-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-fluorophenyl)acetate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chloro-6-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-chloro-6-fluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-fluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Hydrolysis: 2-(2-chloro-6-fluorophenyl)acetic acid and methanol.

    Reduction: 2-(2-chloro-6-fluorophenyl)ethanol.

Scientific Research Applications

Methyl 2-(2-chloro-6-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloro-6-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-fluorophenyl)acetate

Uniqueness

Methyl 2-(2-chloro-6-fluorophenyl)acetate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(2-chloro-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWURASHXOJZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369798
Record name METHYL 2-CHLORO-6-FLUOROPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103473-99-0
Record name METHYL 2-CHLORO-6-FLUOROPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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